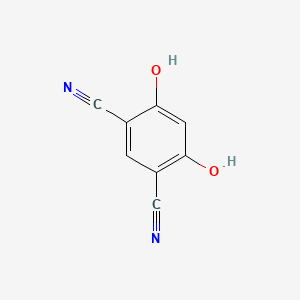

4,6-Dihydroxybenzene-1,3-dicarbonitrile

Descripción

4,6-Dihydroxybenzene-1,3-dicarbonitrile is a benzene derivative featuring two hydroxyl (-OH) groups at positions 4 and 6 and two nitrile (-CN) groups at positions 1 and 2. The hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding, while the nitrile groups contribute to electron-withdrawing effects, influencing photophysical and electrochemical properties . Most research focuses on structurally analogous derivatives with substitutions at positions 2, 4, and 6, such as amino, phenyl, or methyl groups, which provide insights into the behavior of this class of compounds.

Propiedades

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRQCDXOTPOQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C#N)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75610-34-3 | |

| Record name | 4,6-dihydroxybenzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 4,6-dihydroxybenzene-1,3-dicarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dihydroxybenzene and cyanogen bromide.

Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere. The temperature is maintained between 50-100°C.

Procedure: The 4,6-dihydroxybenzene is dissolved in the solvent, and cyanogen bromide is added slowly with stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.

Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Análisis De Reacciones Químicas

4,6-Dihydroxybenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers or with acyl chlorides to form esters.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Aplicaciones Científicas De Investigación

4,6-Dihydroxybenzene-1,3-dicarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4,6-dihydroxybenzene-1,3-dicarbonitrile depends on its specific application. For example:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes or interfere with essential metabolic processes, leading to cell death.

The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4,6-dihydroxybenzene-1,3-dicarbonitrile with structurally related benzene-1,3-dicarbonitrile derivatives and heterocyclic analogs. Key differences in substituents, spectroscopic properties, and applications are highlighted.

Structural and Substituent Effects

- 2-Amino-4,6-diphenyl-benzene-1,3-dicarbonitrile (): Substitution of hydroxyl groups with amino (-NH₂) and phenyl (-C₆H₅) groups enhances electron-donating capacity, improving absorption in the UV-A/visible range (λₐᵦₛ ~ 350–450 nm). This makes it effective in photoinitiating systems for 3D printing . Modifications: Incorporation of a 4-thiomethylphenyl group increases extinction coefficients (ε > 10,000 M⁻¹cm⁻¹), critical for low-light photopolymerization .

- 2-Amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile (): A methyl (-CH₃) group at position 4 reduces steric hindrance compared to phenyl, improving solubility. Stokes shifts range from 4,000–6,000 cm⁻¹, indicating strong intramolecular charge transfer (ICT) .

- Pyrazine-2,3-dicarbonitrile Derivatives (): Replacing the benzene ring with a pyrazine heterocycle introduces nitrogen atoms, altering electronic properties. These compounds exhibit tautomerism (keto-enol forms) and are used in herbicide development .

Spectroscopic and Electrochemical Properties

- Key Trends: Electron-donating substituents (e.g., -NH₂, -C₆H₅) redshift absorption, enhancing light-harvesting efficiency. Higher extinction coefficients correlate with improved photoinitiation performance . Pyrazine derivatives exhibit lower reduction potentials, favoring electron transfer in photocatalytic reactions .

Actividad Biológica

4,6-Dihydroxybenzene-1,3-dicarbonitrile, also known as 4,6-dihydroxyisophthalonitrile, is an organic compound with significant potential in various biological applications. Its structure features two hydroxyl groups and two nitrile groups attached to a benzene ring, which influences its biological activity and interactions within biochemical pathways.

- Molecular Formula : C8H4N2O2

- Molecular Weight : 160.13 g/mol

- CAS Number : 75610-34-3

The compound appears as a white to off-white powder and is soluble in organic solvents. Its unique combination of functional groups allows it to participate in various chemical reactions, enhancing its utility in biological systems.

4,6-Dihydroxybenzene-1,3-dicarbonitrile exhibits several biological activities, including:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various microorganisms. Similar compounds have shown effectiveness against bacteria and fungi due to their ability to disrupt cellular processes.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition could have implications for neurological disorders where catecholamine levels are dysregulated.

Antimicrobial Studies

A study examining the antimicrobial properties of various phenolic compounds found that derivatives similar to 4,6-dihydroxybenzene-1,3-dicarbonitrile exhibited significant activity against pathogenic bacteria. The mechanism was believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Research has indicated that compounds with hydroxyl functionalities can effectively reduce oxidative stress markers in vitro. In cellular models, 4,6-dihydroxybenzene-1,3-dicarbonitrile showed promising results in reducing lipid peroxidation and enhancing cellular viability under oxidative stress conditions.

Enzyme Inhibition

Inhibition studies on COMT revealed that 4,6-dihydroxybenzene-1,3-dicarbonitrile could potentially modulate neurotransmitter levels by inhibiting the enzymatic breakdown of catecholamines. This property suggests its potential therapeutic applications in treating conditions such as Parkinson's disease and depression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4,6-Dihydroxybenzene-1,3-dicarbonitrile | Hydroxyl and nitrile groups | Antimicrobial, antioxidant |

| 4,6-Dihydroxybenzene-1,3-dicarboxylic acid | Hydroxyl and carboxyl groups | Antioxidant, anti-inflammatory |

| 4,6-Dihydroxybenzene-1,3-dimethyl | Hydroxyl and methyl groups | Limited biological activity |

This table highlights the differences in biological activities based on structural variations among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.